molecular formula C14H21BrN2O2S B1465821 4-(5-Bromothiophen-2-ylmethyl)piperazine-1-carboxylic acid tert-butyl ester CAS No. 1322325-70-1

4-(5-Bromothiophen-2-ylmethyl)piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B1465821
CAS RN: 1322325-70-1
M. Wt: 361.3 g/mol
InChI Key: IDPQEUJVETXNMC-UHFFFAOYSA-N
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Description

“4-(5-Bromothiophen-2-ylmethyl)piperazine-1-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C14H21BrN2O2S and a molecular weight of 361.31 . It is a versatile material with numerous applications in scientific research.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H21BrN2O2S . Unfortunately, the specific structural diagram is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 361.31 . Further details about its physical and chemical properties are not provided in the search results.

Scientific Research Applications

Piperazine Derivatives in Scientific Research

Piperazine and its derivatives are notable for their versatile applications in medicinal chemistry. They serve as critical scaffolds in the design of compounds with diverse pharmacological activities. For instance, piperazine analogues have shown significant anti-mycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) of these compounds offers insights into designing effective anti-TB agents (Girase et al., 2020). Furthermore, piperazine derivatives are explored for their therapeutic potential across a range of conditions, including psychiatric disorders, cardiovascular diseases, and infectious diseases, highlighting their adaptability as a pharmacophore (Rathi et al., 2016).

Tert-Butyl Ester Functionality in Research Applications

The tert-butyl ester group is frequently utilized in synthetic chemistry for its protective properties and the ease with which it can be removed. This functionality is found in a wide range of compounds with applications in pharmaceuticals, agrochemicals, and material science. One example is the exploration of synthetic routes for vandetanib, a therapeutic agent, where tert-butyl ester intermediates play a crucial role in the synthesis process, showcasing the utility of tert-butyl ester in facilitating complex organic syntheses (Mi, 2015).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It’s worth noting that similar compounds are used in the synthesis of inhibitors, suggesting potential bioactive properties .

properties

IUPAC Name

tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O2S/c1-14(2,3)19-13(18)17-8-6-16(7-9-17)10-11-4-5-12(15)20-11/h4-5H,6-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPQEUJVETXNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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